2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS2/c1-9-7-10(2)19-15(18-9)23-16-21-12(8-25-16)14(24)22-17-20-11-5-3-4-6-13(11)26-17/h7-8H,3-6H2,1-2H3,(H,20,22,24)(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPLGOMYPTBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield . The compound can be purified using techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of thiazole and benzothiazole exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs demonstrated effectiveness against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Activity
Research indicates that thiazole derivatives can possess anticancer properties. Compounds featuring the thiazole ring have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The presence of the pyrimidine moiety in this compound may enhance its interaction with biological targets involved in cancer progression .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Inhibitors targeting cholinesterases are of particular interest in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some thiazole derivatives have shown promising activity against butyrylcholinesterase and acetylcholinesterase, suggesting that this compound could be explored for similar applications .
Case Study 1: Antimicrobial Testing
In a study published in MDPI, a series of thiazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Screening
A recent investigation evaluated the cytotoxic effects of several thiazole-based compounds on human cancer cell lines. The study found that specific substitutions on the thiazole ring could lead to increased potency against cancer cells while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings :
- Crystallographic studies using SHELX and ORTEP-III have resolved hydrogen-bonding patterns in benzothiazole derivatives, highlighting their role in molecular packing .
- The carboxamide group in the target compound may enhance bioavailability compared to thioamide analogs due to improved polarity and metabolic stability .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes significant functional groups that contribute to its biological activity. The key characteristics are:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4S2 |
| Molecular Weight | 304.42 g/mol |
| LogP (octanol-water partition) | 1.8602 |
| Polar Surface Area | 61.591 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring and subsequent amination with pyrimidine derivatives. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times significantly .
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit a broad spectrum of antitumor activity. Specifically, compounds containing the benzothiazole moiety have been shown to induce cell cycle arrest and activate apoptotic pathways in various cancer cell lines . The compound has demonstrated selective cytotoxicity against specific tumor types, indicating its potential as a targeted therapeutic agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes.
- Enzyme Inhibition : Some studies suggest that benzothiazole derivatives may inhibit key enzymes involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has displayed antimicrobial activity against various pathogens. Preliminary studies suggest it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Antitumor Effects :
- Antimicrobial Testing :
Q & A
Basic: What are the recommended synthetic methodologies for preparing this compound, and how can purity be ensured?
Answer:
The synthesis typically involves coupling reactions between thiazole and pyrimidine derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to link the thiazole-carboxamide and benzothiazole-amine moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under nitrogen to minimize hydrolysis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures .
- Purity validation : Confirm via HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 455.5 for analogs) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related N-(4,6-dimethylpyrimidin-2-yl)-benzothiazole derivatives .
Advanced: How can synthetic yield be optimized for scale-up studies?
Answer:
- Catalyst screening : Test alternatives to EDCI, such as DCC (dicyclohexylcarbodiimide), with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature control : Optimize reaction temperature (e.g., 0–25°C) to suppress side reactions like epimerization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) for steps like cyclocondensation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Answer:
- Assay standardization : Replicate experiments in multiple cell lines (e.g., MCF-7, HepG2) with controlled ATP levels to account for metabolic variability .
- Structural analogs : Synthesize derivatives with modified pyrimidine substituents (e.g., 4-methoxy vs. 4,6-dimethyl) to isolate structure-activity relationships (SAR) .
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and correlate with IC₅₀ discrepancies .
Basic: How is the compound’s stability evaluated under experimental conditions?
Answer:
- Forced degradation studies : Expose to stress conditions (pH 1–13, 40–80°C) and monitor decomposition via HPLC .
- Light sensitivity : Store in amber vials and assess photodegradation using UV-Vis spectroscopy (λ = 254 nm) .
- Long-term storage : Conduct stability tests at –20°C, 4°C, and 25°C over 6–12 months with periodic NMR analysis .
Advanced: How can molecular interactions be analyzed to guide target identification?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolve binding conformations in membrane-associated targets (e.g., GPCRs) at near-atomic resolution .
Table 1: Key Physicochemical Properties (Hypothetical Data)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 455.5 g/mol | |
| LogP | 2.8 (predicted) | |
| Solubility (PBS, pH 7.4) | 12 µM | |
| Melting Point | 147–149°C (analog data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
